Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, a piperazine ring substituted with a fluorophenyl group, and an ethyl ester functional group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds. The piperazine ring is introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, potentially leading to derivatives with different pharmacological activities.
Scientific Research Applications
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.
Industry: The compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring, substituted with a fluorophenyl group, is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological and psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
- Ethyl 3-{[4-(4-bromophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
- Ethyl 3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Uniqueness
Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacological properties. The fluorine atom can enhance the compound’s binding affinity to certain receptors and improve its metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c1-2-28-21(25)19-20(17-5-3-4-6-18(17)29-19)30(26,27)24-13-11-23(12-14-24)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYJHWNORCGDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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